Cas no 2034380-26-0 (4-chloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide)
![4-chloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide structure](https://www.kuujia.com/scimg/cas/2034380-26-0x500.png)
4-chloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-chloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide
- 4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
- 2034380-26-0
- 4-chloro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide
- F6454-1099
- AKOS026688474
-
- Inchi: 1S/C17H18ClFN4O/c18-14-3-1-13(2-4-14)16(24)20-9-12-5-7-23(8-6-12)17-21-10-15(19)11-22-17/h1-4,10-12H,5-9H2,(H,20,24)
- InChI Key: YPDZGZCAJCOTKF-UHFFFAOYSA-N
- SMILES: C(NCC1CCN(C2=NC=C(F)C=N2)CC1)(=O)C1=CC=C(Cl)C=C1
Computed Properties
- Exact Mass: 348.1153171g/mol
- Monoisotopic Mass: 348.1153171g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 403
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 58.1Ų
4-chloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6454-1099-5mg |
4-chloro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide |
2034380-26-0 | 90%+ | 5mg |
$103.5 | 2023-05-20 | |
Life Chemicals | F6454-1099-15mg |
4-chloro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide |
2034380-26-0 | 90%+ | 15mg |
$133.5 | 2023-05-20 | |
Life Chemicals | F6454-1099-3mg |
4-chloro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide |
2034380-26-0 | 90%+ | 3mg |
$94.5 | 2023-05-20 | |
Life Chemicals | F6454-1099-5μmol |
4-chloro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide |
2034380-26-0 | 90%+ | 5μl |
$94.5 | 2023-05-20 | |
Life Chemicals | F6454-1099-10μmol |
4-chloro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide |
2034380-26-0 | 90%+ | 10μl |
$103.5 | 2023-05-20 | |
Life Chemicals | F6454-1099-2mg |
4-chloro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide |
2034380-26-0 | 90%+ | 2mg |
$88.5 | 2023-05-20 | |
Life Chemicals | F6454-1099-4mg |
4-chloro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide |
2034380-26-0 | 90%+ | 4mg |
$99.0 | 2023-05-20 | |
Life Chemicals | F6454-1099-100mg |
4-chloro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide |
2034380-26-0 | 90%+ | 100mg |
$372.0 | 2023-05-20 | |
Life Chemicals | F6454-1099-1mg |
4-chloro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide |
2034380-26-0 | 90%+ | 1mg |
$81.0 | 2023-05-20 | |
Life Chemicals | F6454-1099-50mg |
4-chloro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide |
2034380-26-0 | 90%+ | 50mg |
$240.0 | 2023-05-20 |
4-chloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide Related Literature
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
Additional information on 4-chloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide
4-Chloro-N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide (CAS No. 2034380-26-0): A Comprehensive Overview
4-Chloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide (CAS No. 2034380-26-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been the subject of extensive research, particularly in the areas of cancer treatment and neurodegenerative diseases.
The chemical structure of 4-chloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide is composed of a benzamide moiety substituted with a chloro group and a piperidine ring linked to a 5-fluoropyrimidine moiety. The presence of these functional groups imparts specific pharmacological properties to the molecule, making it a promising candidate for various therapeutic interventions.
Recent studies have highlighted the potential of 4-chloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide in inhibiting key enzymes involved in cancer cell proliferation. Specifically, this compound has shown significant activity against kinases such as PI3K and mTOR, which are crucial for the survival and growth of cancer cells. In vitro and in vivo experiments have demonstrated that 4-chloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide can effectively reduce tumor size and inhibit metastasis in various cancer models.
Beyond its anticancer properties, 4-chloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide has also shown promise in the treatment of neurodegenerative diseases. Research has indicated that this compound can modulate neurotransmitter systems and protect neurons from oxidative stress and inflammation. These findings suggest that 4-chloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide may have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of 4-chloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide has been extensively studied to ensure its suitability for clinical use. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has been shown to have good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate.
In terms of safety, preliminary toxicology studies have demonstrated that 4-chloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide is well-tolerated at therapeutic doses. However, further research is needed to fully understand its long-term safety profile and potential side effects.
The development of 4-chloro-N-[[1-(5-fluoropyrimidin-2-y l)piperidin - 4 - yl ] methyl ] benz amide strong > as a therapeutic agent is an ongoing process. Clinical trials are currently underway to evaluate its efficacy and safety in human subjects. Early results from phase I trials have been encouraging, with the compound demonstrating promising antitumor activity and a favorable safety profile.
In conclusion, 4-chloro-N-[ [1 -( 5 - fluor o py rim id in - 2 - yl ) pi per id in - 4 - yl ] methyl ] ben za mi de strong > (CAS No. 2034380 - 26 - 0) represents a significant advancement in the field of medicinal chemistry. Its unique chemical structure and multifaceted pharmacological properties make it a promising candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. As research continues to unfold, it is anticipated that this compound will play an increasingly important role in the development of novel therapeutic strategies.
2034380-26-0 (4-chloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide) Related Products
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 61389-26-2(Lignoceric Acid-d4)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)



